![molecular formula C18H22N8O3 B2672366 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 938916-93-9](/img/structure/B2672366.png)
2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N8O3 and its molecular weight is 398.427. The purity is usually 95%.
The exact mass of the compound 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Routes and Reactivity
Formation and Reactivity of Fluorescent N-/Purin-6-yl/Pyridinium Salts
Research has shown that fluorescent N-/purin-6-yl/pyridinium salts, which share structural motifs with the compound , are formed in pyridine-assisted phosphorylations and arenesulphonations under various conditions, including those used in oligonucleotide synthesis. These salts represent a new family of ionic side-products in oligonucleotide synthesis, indicating a unique pathway of chemical reactions and potential applications in fluorescent labeling and molecular probes within DNA/RNA synthesis contexts (Adamiak, Biała, & Skalski, 1985).
Imaging and Diagnostic Applications
Carbon-11-labeled Imidazopyridine- and Purine-thioacetamide Derivatives for PET Tracers
The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases the diagnostic and imaging applications of structurally related compounds. These tracers are synthesized under basic conditions and isolated with high radiochemical yields, offering insights into the molecular imaging of diseases and facilitating the diagnosis and therapeutic monitoring (Gao, Wang, & Zheng, 2016).
Catalytic Applications
Manganese(II) Complexes as Catalysts for Alkene Epoxidation
The synthesis and application of manganese(II) complexes with imidazole-based acetamide ligands, which are analogous in functionality to the compound , demonstrate their effectiveness as homogeneous and heterogenized catalysts for alkene epoxidation using H2O2. This research highlights the catalytic potential of such complexes in facilitating environmentally benign oxidation reactions, underscoring the broader applicability of imidazole and purine derivatives in catalysis (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
2-[6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3/c1-11-12(2)26-14-15(22(3)18(29)25(16(14)28)9-13(19)27)21-17(26)24(11)7-4-6-23-8-5-20-10-23/h5,8,10H,4,6-7,9H2,1-3H3,(H2,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJFGXZMXUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
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